REACTION_CXSMILES
|
[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][C:10]([OH:12])=[O:11].[C:15]1(C=CC(O)=C[CH:17]=1)O.[C:23]1(C)C=CC(S(O)(=O)=O)=C[CH:24]=1>C(OC=C)(=O)C.C(OCC)(=O)C.C([O-])(=O)C.[Hg+2].C([O-])(=O)C>[CH:15]([O:11][C:10](=[O:12])[CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][C:1]([O:14][CH:23]=[CH2:24])=[O:13])=[CH2:17] |f:5.6.7|
|
Name
|
|
Quantity
|
15 g
|
Type
|
reactant
|
Smiles
|
C(CCCCCCCCC(=O)O)(=O)O
|
Name
|
|
Quantity
|
0.12 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OC=C
|
Name
|
|
Quantity
|
0.66 g
|
Type
|
catalyst
|
Smiles
|
C(C)(=O)[O-].[Hg+2].C(C)(=O)[O-]
|
Name
|
|
Quantity
|
0.09 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)O)C
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(=O)OCC
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred for 20 minutes under argon
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the reaction mixture was refluxed for 4 hours
|
Duration
|
4 h
|
Type
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EXTRACTION
|
Details
|
extracted with 150 ml 2N NaOH
|
Type
|
DRY_WITH_MATERIAL
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Details
|
The organic phase was dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
the volatile components were removed on a rotary evaporator
|
Type
|
CUSTOM
|
Details
|
Purification by flash column chromatography on silica gel (PE:EE=10:1)
|
Type
|
CUSTOM
|
Details
|
yielded 8.9 g (47% of th.) of a colorless liquid
|
Reaction Time |
20 min |
Name
|
|
Type
|
|
Smiles
|
C(=C)OC(CCCCCCCCC(=O)OC=C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |